Methyl N-(2,4-dichlorophenyl)carbamate
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Overview
Description
Methyl N-(2,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.056 g/mol . It is a carbamate derivative known for its applications in various fields, including agriculture and pharmaceuticals. This compound is often used as a herbicide due to its ability to interfere with metabolic processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichloroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are conducted at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its effects on enzyme activity and metabolic pathways in plants and microorganisms.
Medicine: Investigated for potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Employed as a herbicide to control weed growth in agricultural settings
Mechanism of Action
The mechanism of action of Methyl N-(2,4-dichlorophenyl)carbamate involves its interaction with metabolic processes in plants. It inhibits cell division at the growth points, leading to the death of the plant. The compound targets specific enzymes involved in metabolic pathways, disrupting normal cellular functions and ultimately causing the plant to wither and die .
Comparison with Similar Compounds
- Methyl N-(3,4-dichlorophenyl)carbamate
- Methyl N-(2,3-dichlorophenyl)carbamate
- Methyl N-(2,6-dichlorophenyl)carbamate
- Methyl N-(2,5-dichlorophenyl)carbamate
Comparison: Methyl N-(2,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of herbicidal activity and selectivity towards various plant species. The position of the chlorine atoms on the phenyl ring plays a crucial role in determining the compound’s overall effectiveness and environmental impact .
Properties
IUPAC Name |
methyl N-(2,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOJFBMUSCZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-67-2 |
Source
|
Record name | METHYL N-(2,4-DICHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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